Ethyl 6-formyl-1H-indole-4-carboxylate

Description

Significance of Indole (B1671886) Scaffolds in Chemical Science

The indole moiety is a recurring motif in a vast number of biologically active compounds and functional materials. openmedicinalchemistryjournal.com Its unique structure, which can mimic protein components, has established it as a critical scaffold in medicinal chemistry and organic synthesis. nih.gov

Indole derivatives are widespread in nature, forming the core of numerous alkaloids, pigments, and signaling molecules. openmedicinalchemistryjournal.com Indole alkaloids, which number in the thousands, are found in various plants, fungi, and marine organisms. Many of these natural products exhibit potent biological activities. For instance, the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin (B1676174) are all fundamental biomolecules built upon an indole framework. The exploration of natural sources continues to yield novel indole alkaloids with potential therapeutic applications, including anticancer and antimicrobial properties.

In the realm of drug discovery, the indole nucleus is recognized as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The structural versatility of the indole ring allows it to serve as a template for the design of diverse compound libraries, leading to the discovery of new therapeutic agents. Many marketed drugs, such as the anti-inflammatory indomethacin (B1671933) and the anti-migraine agent sumatriptan, feature an indole core, underscoring its importance in pharmaceutical development. nih.gov The ability to functionalize the indole ring at various positions allows chemists to fine-tune the pharmacological properties of these molecules.

The chemistry of indole dates back to the 19th century with the work of Adolf von Baeyer on the dye indigo. Baeyer first synthesized the parent indole molecule in 1866 by reducing oxindole (B195798) with zinc dust. mychemblog.com Early research focused on understanding the inherent reactivity of the indole ring. Due to the electron-rich nature of the pyrrole (B145914) moiety, electrophilic substitution reactions preferentially occur at the C3 position. Consequently, early functionalization methods, such as the Vilsmeier-Haack reaction for formylation and the Mannich reaction for aminomethylation, primarily targeted this position. niscpr.res.inorgsyn.org

Accessing the other positions, particularly those on the benzene (B151609) portion of the scaffold (C4, C5, C6, and C7), proved more challenging. The development of modern synthetic methods, including transition-metal-catalyzed cross-coupling and C-H activation reactions, has revolutionized indole functionalization. beilstein-journals.org These advanced techniques have provided chemists with the tools to selectively introduce a wide range of functional groups at specific sites, enabling the synthesis of previously inaccessible, complex indole derivatives. beilstein-journals.org

Positional Isomerism of Formyl-Indole Carboxylates

The specific placement of functional groups on the indole ring gives rise to positional isomers, each with distinct chemical and physical properties. In the case of formyl-indole carboxylates, the relative positions of the formyl (–CHO) and carboxylate (–COOR) groups significantly influence the molecule's reactivity, electronic properties, and steric environment.

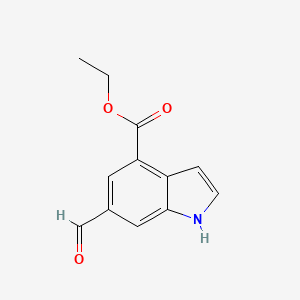

Ethyl 6-formyl-1H-indole-4-carboxylate is a disubstituted indole derivative. Its structure is defined by the following key features:

An indole nucleus as the core scaffold.

An ethyl carboxylate group (–COOCH₂CH₃) at the C4 position of the benzene ring.

A formyl group (–CHO) at the C6 position of the benzene ring.

The IUPAC name for this compound is this compound, and its CAS number is 1638767-46-0. Both the formyl and carboxylate groups are electron-withdrawing, which deactivates the benzene portion of the indole ring towards further electrophilic substitution. The presence of these two functional groups provides distinct reactive sites for further synthetic modifications. The formyl group can undergo reactions typical of aldehydes, such as oxidation, reduction, and condensation, while the ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

The properties and synthetic accessibility of formyl-indole carboxylates vary significantly with the location of the substituents. This compound can be compared with its positional isomers and related derivatives to highlight these differences. For example, the Vilsmeier-Haack reaction is a classic method for introducing a formyl group, typically at the C3 position of an indole. researchgate.net Synthesizing isomers with formylation on the benzene ring often requires more complex, multi-step strategies, sometimes involving the use of a "masked" formyl group that is revealed at a later stage. mychemblog.com The table below compares the target compound with some of its related isomers for which data is available.

| Property | This compound | Methyl 3-formyl-1H-indole-4-carboxylate researchgate.netnih.gov | Indole-4-carboxaldehyde nih.gov | Indole-7-carboxaldehyde beilstein-journals.org |

| Molecular Formula | C₁₂H₁₁NO₃ | C₁₁H₉NO₃ | C₉H₇NO | C₉H₇NO |

| Molecular Weight | 217.22 g/mol | 203.19 g/mol | 145.16 g/mol | 145.16 g/mol |

| CAS Number | 1638767-46-0 | 53462-88-7 | 1074-86-8 | 1074-88-0 |

| Substituent Positions | 4-COOEt, 6-CHO | 4-COOMe, 3-CHO | 4-CHO | 7-CHO |

| Key Structural Feature | Both substituents on the benzene ring. | Substituents on both pyrrole and benzene rings. | Single substituent on the benzene ring. | Single substituent on the benzene ring. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-formyl-1H-indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)10-5-8(7-14)6-11-9(10)3-4-13-11/h3-7,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMGENCRNSRTKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CNC2=CC(=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701225072 | |

| Record name | 1H-Indole-4-carboxylic acid, 6-formyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638767-46-0 | |

| Record name | 1H-Indole-4-carboxylic acid, 6-formyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-4-carboxylic acid, 6-formyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 Formyl 1h Indole 4 Carboxylate

Classical Approaches to Indole (B1671886) Functionalization

The indole ring system, while aromatic, possesses distinct reactivity patterns that have been exploited by chemists for over a century. Several classical methods provide a foundation for understanding how the indole core can be constructed and subsequently functionalized.

Fischer Indole Synthesis and its Adaptations

One of the most venerable and versatile methods for constructing the indole nucleus is the Fischer indole synthesis, first reported by Emil Fischer in 1883. wikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgthermofisher.combyjus.com The reaction can be promoted by a variety of Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgnih.gov

The generally accepted mechanism, proposed by Robinson, proceeds through several key steps:

Formation of the phenylhydrazone from the corresponding phenylhydrazine and carbonyl compound.

Tautomerization of the hydrazone to its enamine or 'ene-hydrazine' form. wikipedia.orgnih.gov

Protonation of the enamine, followed by a umich.eduumich.edu-sigmatropic rearrangement to produce a diimine intermediate. wikipedia.org

The diimine then undergoes cyclization to form a cyclic aminoacetal (or aminal).

Finally, under acidic conditions, ammonia (B1221849) is eliminated, leading to the formation of the aromatic indole ring. wikipedia.org

For the synthesis of a molecule like Ethyl 6-formyl-1H-indole-4-carboxylate, the Fischer methodology would require a specifically substituted phenylhydrazine and a suitable carbonyl partner. The challenge lies in the availability and stability of the starting materials bearing the necessary formyl and carboxylate functionalities, or precursors thereof, which can withstand the often harsh acidic conditions of the reaction. Adaptations, such as the Buchwald modification using palladium catalysis to couple aryl bromides and hydrazones, have expanded the scope of this reaction. wikipedia.org

Vilsmeier-Haack Formylation Strategies in Indole Systems

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, which is an electrophilic iminium species generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). ijpcbs.com

The mechanism of the Vilsmeier-Haack reaction begins with the activation of DMF by POCl₃ to form the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent. This reagent then undergoes an electrophilic aromatic substitution reaction with the electron-rich indole ring. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde. organic-chemistry.org

The indole nucleus is highly nucleophilic, particularly at the C3 position. In the absence of a substituent at this position, formylation typically occurs here.

When the indole ring is already substituted, the position of formylation is directed by the electronic and steric properties of the existing groups. An ester group at the C4 position, as in ethyl 1H-indole-4-carboxylate, is an electron-withdrawing group. This deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution. Consequently, electrophilic attack is directed towards the electron-rich pyrrole (B145914) ring.

However, the precise location of formylation on substituted indoles can be complex. While the C3 position is generally the most reactive site, formylation can sometimes occur at other positions depending on the reaction conditions and the nature of the substituents. For instance, studies on N-benzyl-1,2,3,4-tetrahydrocarbazoles have shown that formylation can be non-regioselective under certain conditions. rsc.org In the context of synthesizing this compound, the challenge is to direct the formylation to the C6 position of the pre-existing ethyl 1H-indole-4-carboxylate. This often requires careful selection of reagents and reaction conditions to overcome the inherent reactivity of other positions.

Friedel-Crafts Acylation Analogues

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. mdpi.com While the classical Friedel-Crafts acylation often uses acyl halides and a strong Lewis acid catalyst, which can be too harsh for the sensitive indole ring, milder conditions and variations have been developed. Catalytic asymmetric Friedel-Crafts reactions, for example, have become a powerful tool for producing optically active indole derivatives. nih.govacs.org These reactions can utilize a range of electrophiles, including α,β-unsaturated ketones and esters, in the presence of chiral metal complexes or organocatalysts. nih.gov

This methodology is primarily used for alkylation rather than direct formylation. However, it demonstrates the principle of electrophilic substitution on the indole ring, which is analogous to the Vilsmeier-Haack reaction. The regioselectivity of Friedel-Crafts reactions on indoles is also heavily influenced by the substituents present on the ring, with a preference for the C3 position in many cases. researchgate.net

Targeted Synthesis of this compound

The direct synthesis of this compound has been achieved through specific, multi-step synthetic sequences. While detailed procedural data is often proprietary, the general strategies can be inferred from related transformations and available literature.

A plausible synthetic route involves the construction of a suitably substituted indole ring followed by the introduction or modification of the required functional groups. For example, starting with a precursor like ethyl 6-amino-1H-indole-4-carboxylate, a Sandmeyer-type reaction or a related transformation could be employed to introduce the formyl group. Alternatively, a protected formyl group or a precursor functional group could be carried through a synthetic sequence and then unmasked or converted to the aldehyde in a later step.

Research into related indole-6-carboxylate esters has shown that the ester functionality can be converted to a hydrazide, which is then used to construct other heterocyclic rings like oxadiazoles. nih.gov This highlights the chemical versatility of the carboxylate group and its potential for further derivatization. For the synthesis of the target compound, a key step would likely involve the formylation of an ethyl indole-4-carboxylate precursor under conditions that favor substitution at the C6 position.

Below is a table summarizing key synthetic transformations relevant to the functionalization of the indole core.

| Reaction Type | Reagents | Typical Position of Functionalization | Relevant Findings |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone, Acid Catalyst | Forms the core indole structure | A versatile method for creating substituted indoles from acyclic precursors. thermofisher.comumich.edu |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | C3 (unsubstituted indoles) | An efficient method for introducing a formyl group onto electron-rich heterocycles. organic-chemistry.orgijpcbs.com |

| Friedel-Crafts Alkylation | Electrophile, Lewis Acid/Organocatalyst | C3 | Widely used for C-C bond formation at the nucleophilic C3 position. researchgate.netmdpi.com |

Conversion of Sulfomethyl Functionality to Formyl Group

Scheme 1: Synthesis of this compound via a Sulfomethyl Intermediate

A generalized representation of the synthetic sequence.

The starting material for this synthesis is 2-ethoxycarbonyl-1H-indole-6-methanesulfonic acid. wikipedia.org The process unfolds through a series of key transformations.

The initial step in the conversion of the sulfomethyl group involves its transformation into a more reactive intermediate. This is accomplished through the treatment of the corresponding sulfonyl chloride with a chlorinating agent, which facilitates the elimination of sulfur dioxide. This reaction yields the chloromethyl derivative, a crucial intermediate in the synthetic sequence. wikipedia.org

The subsequent step is the hydrolysis of the chloromethyl group to a hydroxymethyl group. The ethyl 6-chloromethyl-1H-indole-4-carboxylate intermediate is subjected to hydrolysis to afford ethyl 6-hydroxymethyl-1H-indole-4-carboxylate. wikipedia.org This transformation is a critical step in unmasking the latent aldehyde functionality.

The final step in this synthetic sequence is the oxidation of the hydroxymethyl group to the desired formyl group. The ethyl 6-hydroxymethyl-1H-indole-4-carboxylate is oxidized using a suitable oxidizing agent, such as manganese dioxide, to yield the target compound, this compound. wikipedia.org This oxidative step completes the conversion of the masked formyl group.

The following table summarizes the key intermediates and the final product in this synthetic pathway:

| Compound Name | Structure | Role in Synthesis |

| 2-Ethoxycarbonyl-1H-indole-6-methanesulfonic acid | (Structure not shown) | Starting Material |

| Ethyl 6-chloromethyl-1H-indole-4-carboxylate | (Structure not shown) | Intermediate |

| Ethyl 6-hydroxymethyl-1H-indole-4-carboxylate | (Structure not shown) | Intermediate |

| This compound | (Structure not shown) | Final Product |

Alternative Precursor-Based Routes

The synthesis of substituted indoles can often be achieved through various precursor-based routes, such as the Fischer, Bischler, or Reissert indole syntheses. However, for this compound, the literature primarily documents the synthetic pathway originating from the sulfomethyl precursor.

Direct formylation of ethyl 1H-indole-4-carboxylate presents a potential alternative. Standard formylation reactions, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, are commonly employed to introduce a formyl group onto the indole ring. mychemblog.comwikipedia.org However, these reactions typically exhibit a strong preference for electrophilic substitution at the electron-rich C3 position of the indole nucleus. researchgate.net Consequently, the direct formylation of ethyl 1H-indole-4-carboxylate would be expected to yield the 3-formyl derivative rather than the desired 6-formyl isomer. This regioselectivity necessitates the use of more elaborate synthetic strategies, such as the one described in section 2.2.1, to achieve substitution at the C6 position.

Advanced Synthetic Techniques and Green Chemistry Initiatives

Modern synthetic chemistry places a strong emphasis on the development of efficient, environmentally benign, and atom-economical methodologies.

Microwave-Assisted Synthesis

The principles of green chemistry encourage the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. researchgate.net In the context of this compound synthesis, the development of catalytic and more atom-economical methods would be a significant advancement. While general green approaches to indole synthesis are being explored, specific green chemistry initiatives for the preparation of this particular compound have not been extensively reported. researchgate.net Future research may focus on developing catalytic C-H activation and formylation methods that could provide a more direct and sustainable route to this valuable intermediate.

Ultrasound-Promoted Reactions

Ultrasound-assisted synthesis has emerged as a significant green chemistry tool, accelerating reaction rates, improving yields, and often enabling reactions at lower temperatures. The mechanical and sonochemical effects of acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid—create localized hot spots with extreme temperatures and pressures, facilitating chemical transformations. researchgate.net This technique can reduce reaction times from hours to minutes.

While a specific ultrasound-promoted synthesis for this compound is not detailed in the literature, the method has proven highly effective for various indole syntheses. For instance, ultrasound has been successfully used in the ligand-free copper-catalyzed coupling-cyclization of terminal alkynes with 2-iodoanilides to produce indole derivatives in good yields. researchgate.netnortheastern.edu Another application involves the solvent-free synthesis of 3-substituted indoles from indoles and nitroalkenes under ultrasonic irradiation. beilstein-journals.org

The table below illustrates the efficiency of ultrasound in the synthesis of bis(indolyl)methanes, a common reaction involving indoles and carbonyl compounds.

Table 1: Ultrasound-Assisted Synthesis of Bis(indolyl)methanes

| Aldehyde/Ketone | Catalyst | Conditions | Time (min) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Alum | Solvent-free, Ultrasound | 6 | 95 |

| 4-Chlorobenzaldehyde | Alum | Solvent-free, Ultrasound | 5 | 96 |

| Cyclohexanone | Alum | Solvent-free, Ultrasound | 10 | 90 |

This data is adapted from studies on the synthesis of bis(indolyl)methanes to illustrate the application of ultrasound in indole chemistry.

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and recyclability. They can act as both the solvent and the catalyst, influencing reaction selectivity and rate. mdpi.com Brønsted acidic task-specific ionic liquids (TSILs) are particularly effective for acid-catalyzed reactions like the Michael addition of indoles or the Fischer indole synthesis. researchgate.netcjcatal.com

The application of ILs for the direct formylation of an indole-4-carboxylate is not prominently reported. However, ILs have been shown to be excellent catalysts for related transformations. For example, the Brønsted acid ionic liquid [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] has been used to efficiently catalyze the Michael addition of indoles to α,β-unsaturated ketones with high yields and allows for the catalyst to be recycled. mdpi.comnih.gov Furthermore, imidazolium-based ILs have been used under solvent-free conditions for the hydroxyalkylation of indoles with cyclic carbonates, where the catalytic activity is influenced by the anion's hydrogen bond basicity. cjcatal.com

The table below shows the results for an ionic liquid-catalyzed Michael addition of indole to various chalcones.

Table 2: Ionic Liquid-Catalyzed Synthesis of β-Indolylketones

| Indole | α,β-Unsaturated Ketone | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Indole | Chalcone | [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] | 4 | 98 |

| Indole | 4-Methylchalcone | [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] | 4 | 95 |

| 2-Methylindole | Chalcone | [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] | 4.5 | 96 |

This data is based on the synthesis of β-indolylketones using a recyclable Brønsted acid ionic liquid catalyst. nih.gov

Water-Mediated and Solvent-Free Reaction Protocols

Conducting organic synthesis in water or without any solvent are cornerstone principles of green chemistry. Water is a non-toxic, inexpensive, and non-flammable solvent, while solvent-free reactions minimize waste and simplify product purification. ijpcbs.com Many reactions, including those for indole synthesis, show enhanced reactivity and selectivity in water.

Solvent-free protocols, often assisted by microwave or ultrasound irradiation, have been developed for various indole syntheses, such as the Bischler indole synthesis and the preparation of bis(indolyl)methanes. researchgate.netorganic-chemistry.org For instance, the reaction of indole with aldehydes can be carried out under neat (solvent-free) conditions at 100°C to produce diindolyl methanes. researchgate.net Similarly, the formylation of indoles has been achieved using DMSO and water, promoted by ammonium (B1175870) acetate, where DMSO acts as the C1 carbon source. researchgate.net

Heterogeneous Catalysis in Indole Synthesis (e.g., Nanocatalysts, Green Catalysts)

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including easy separation from the reaction mixture, reusability, and often higher stability. Nanocatalysts, in particular, provide a large surface-area-to-volume ratio, leading to high catalytic efficiency under mild conditions. mdpi.commychemblog.com

Various nanocatalysts have been employed for indole synthesis. Magnetic nanoparticles (MNPs), such as Fe₃O₄, are especially attractive because they can be easily recovered using an external magnet. orgsyn.org Other examples include nano-TiO₂, which has been used for the solvent-free synthesis of bis(indolyl)methanes, and copper oxide (CuO) nanoparticles, which are effective for C-N cross-coupling reactions in the synthesis of N-arylated indoles. mdpi.com An iron-catalyzed C3-selective formylation of indoles using formaldehyde (B43269) and aqueous ammonia has also been developed, employing ferric chloride (FeCl₃) as a cheap and non-toxic catalyst. organic-chemistry.org

Table 3: Nanocatalyst Applications in Indole Derivative Synthesis

| Reaction Type | Catalyst | Conditions | Time | Yield (%) |

|---|---|---|---|---|

| Bis(indolyl)methane Synthesis | nano-TiO₂ | Solvent-free, 80°C | 3 min | 95 |

| Bis(indolyl)methane Synthesis | Cu-isatin Schiff base-γ-Fe₂O₃ | Water, 80°C | 2 h | 92 |

This data is compiled from various studies on heterogeneous catalysis for indole synthesis. beilstein-journals.orgorganic-chemistry.org

Multicomponent Reaction (MCR) Strategies for Indole Derivatives

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. MCRs are highly atom-economical, efficient, and ideal for generating libraries of structurally diverse molecules. rsc.orgresearchgate.net

Indoles are excellent substrates for MCRs due to their nucleophilic character. rsc.org While a specific MCR for this compound is not described, numerous MCRs exist for creating complex indole-containing heterocycles. For example, a copper-catalyzed four-component reaction of 2-methylindole, two equivalents of an aromatic aldehyde, and 1,3-dimethylbarbituric acid can produce spirotetrahydrocarbazoles in high yield. organic-chemistry.org Another strategy involves the reaction of indoles, formaldehyde, and amino hydrochlorides to rapidly assemble tetrahydrocarbolines, which are core structures in many alkaloids. researchgate.net These MCRs highlight the potential to construct complex indole derivatives in a single, efficient step. researchgate.netnih.gov

Chemical Reactivity and Derivatization Studies of Ethyl 6 Formyl 1h Indole 4 Carboxylate

Transformations of the Formyl Group

The formyl group at the C-6 position is an electrophilic center, readily participating in oxidation, reduction, and condensation reactions. These transformations provide pathways to introduce new functional groups and build molecular complexity.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functionality of ethyl 6-formyl-1H-indole-4-carboxylate can be oxidized to the corresponding carboxylic acid. This transformation converts the electron-withdrawing formyl group into a carboxylic acid group, which can then serve as a handle for further derivatization, such as amide bond formation. While specific studies on the 6-formyl-1H-indole-4-carboxylate isomer are not detailed in the provided search results, the oxidation of formyl groups on the indole (B1671886) ring is a common transformation . Standard oxidizing agents suitable for aldehydes can be employed for this purpose. The resulting product would be 4-(ethoxycarbonyl)-1H-indole-6-carboxylic acid.

Reduction Reactions to Hydroxymethyl and Alkyl Derivatives

The formyl group can be readily reduced to a primary alcohol (hydroxymethyl group) or further to a methyl group. The reduction to the hydroxymethyl derivative, yielding ethyl 6-(hydroxymethyl)-1H-indole-4-carboxylate, is typically achieved using mild reducing agents like sodium borohydride. This transformation is analogous to the reduction of other indole aldehydes .

In a related synthetic context, the reverse reaction, the oxidation of hydroxymethyl indoles to formyl indoles, has been demonstrated. For instance, ethyl 6-(hydroxymethyl)-1H-indole-2-carboxylate has been oxidized to ethyl 6-formyl-1H-indole-2-carboxylate using activated manganese dioxide researchgate.net. This underscores the synthetic accessibility and relationship between these two oxidation states. More vigorous reduction conditions could potentially lead to the complete reduction of the formyl group to a methyl group, yielding ethyl 6-methyl-1H-indole-4-carboxylate.

Condensation Reactions with Nucleophiles (e.g., Amines, Active Methylene (B1212753) Compounds)

The electrophilic carbon of the formyl group is a prime site for attack by various nucleophiles. These condensation reactions are fundamental for extending the carbon skeleton and constructing new heterocyclic rings fused to the indole core. Indole-3-carboxaldehydes, for example, are well-known precursors for a variety of C-C and C-N bond-forming reactions researchgate.net.

The reaction of the formyl group with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This condensation reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by the elimination of water masterorganicchemistry.com. The resulting imine can be a stable final product or a reactive intermediate for further transformations, such as reduction to a secondary amine. For example, ethyl 3-formyl-1H-indole-5-carboxylate is known to react with amines to form imines, which are key intermediates in the synthesis of thiazolidinone derivatives . A similar reactivity is expected for this compound with various primary amines.

Table 1: Representative Imine Formation Reaction

| Reactant 1 | Reactant 2 (Amine) | Product Class |

| This compound | R-NH₂ | Imine |

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound—a compound with two electron-withdrawing groups attached to a CH₂ group—in the presence of a basic catalyst. researchgate.net This reaction is a powerful tool for C-C bond formation. The formyl group of this compound is expected to readily undergo Knoevenagel condensation with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686). This reactivity is analogous to that of ethyl 3-formyl-1H-indole-5-carboxylate, which participates in Knoevenagel condensations with active methylene compounds . The resulting products are typically α,β-unsaturated systems that can be used in subsequent cyclization reactions to build complex heterocyclic structures.

Table 2: Examples of Knoevenagel Condensation Reactions

| Aldehyde | Active Methylene Compound | Catalyst (Typical) | Product Type |

| This compound | Malononitrile | Piperidine/Base | 2-((1H-Indol-6-yl)methylene)malononitrile derivative |

| This compound | Ethyl Cyanoacetate | Piperidine/Base | Ethyl 2-cyano-3-(1H-indol-6-yl)acrylate derivative |

Reactions Involving the Ester Functionality

The ethyl carboxylate group at the C-4 position is a versatile handle for modifications through nucleophilic acyl substitution reactions.

Key reactions involving the ester group include:

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 1H-indole-4-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, often using potassium hydroxide (B78521) in an alcohol/water mixture, is common for indole esters mdpi.comnih.gov. The resulting carboxylic acid is a crucial intermediate for synthesizing amides and other acid derivatives.

Transesterification: The ethyl ester can be converted to other esters, for example, a methyl ester, by reaction with another alcohol (like methanol) in the presence of a suitable catalyst, such as sodium methoxide (B1231860) mdpi.com.

Amidation: Reaction of the ester with a primary or secondary amine, often at elevated temperatures, can form the corresponding amide. This is a direct method for linking the indole core to various amine-containing fragments .

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester group to a primary alcohol, which would yield 4-(hydroxymethyl)-1H-indole-6-carbaldehyde, assuming the formyl group is protected or a selective reducing agent is used.

Table 3: Summary of Reactions at the Ester Functionality

| Reaction Type | Reagents (Typical) | Product Functional Group |

| Hydrolysis | KOH, H₂O/Ethanol (B145695) | Carboxylic Acid |

| Transesterification | NaOMe, Methanol (B129727) | Methyl Ester |

| Amidation | RNH₂, Heat | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

Hydrolysis to Carboxylic Acid

The ethyl ester group at the C4 position of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 6-formyl-1H-indole-4-carboxylic acid. This conversion is a fundamental step in modifying the carboxylate functionality and is typically achieved under basic conditions.

Research on analogous indole esters, such as ethyl 1H-indole-4-carboxylate, demonstrates that this transformation can be effectively carried out by heating the compound with a base like potassium carbonate in a solvent mixture, for instance, methanol and water. Similarly, studies on ethyl 1H-indole-2-carboxylates have shown that increasing the amount of aqueous potassium hydroxide (KOH) in acetone (B3395972) can lead directly to the N-alkylated carboxylic acid from the initial ester, bypassing the isolation of the N-alkylated ester intermediate. mdpi.comresearchgate.net This suggests that the hydrolysis of the ester is a robust and high-yielding reaction. mdpi.com

The resulting 6-formyl-1H-indole-4-carboxylic acid is a crucial intermediate for further derivatization, such as the synthesis of amides or other ester variants.

Table 1: Conditions for Hydrolysis of Indole Esters

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 1H-indole-4-carboxylate | Potassium carbonate, methanol/water, heat | 1H-indole-4-carboxylic acid | |

| Ethyl 1H-indole-2-carboxylate | Increased aq. KOH, acetone, reflux | 1-Alkyl-1H-indole-2-carboxylic acid | mdpi.comresearchgate.net |

Transesterification Processes

Transesterification offers a direct method to modify the ester group of this compound by exchanging the ethyl group with other alkyl or aryl groups. This reaction is typically catalyzed by either an acid or a base in the presence of an excess of the desired alcohol.

For example, related indole esters like ethyl indole-2-carboxylate (B1230498) have been successfully transesterified to the corresponding methyl ester using sodium methoxide in methanol. This indicates that a similar approach could be applied to this compound. While direct transesterification is common, an alternative two-step process involving hydrolysis to the carboxylic acid followed by esterification with a different alcohol is also frequently employed for its reliability. Scandium(III) triflate has also been shown to be an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org

Table 2: Catalysts and Conditions for Transesterification

| Catalyst | Alcohol | Conditions | Reference |

|---|---|---|---|

| Sodium Methoxide | Methanol | Not specified | |

| Scandium(III) triflate | Various alcohols | Boiling | organic-chemistry.org |

Amidation Reactions

The conversion of the ethyl ester in this compound to an amide is a key transformation for the synthesis of many biologically active compounds. This reaction is achieved by reacting the ester with a primary or secondary amine.

While direct amidation of the ester is possible, the reaction often proceeds more efficiently by first converting the ester to the more reactive acyl chloride. For instance, indole-2-carboxylic acid can be treated with thionyl chloride to form the acyl chloride, which is then reacted with the desired amine. nih.gov Another approach involves the direct reaction of the ester with an amine, which has been demonstrated in the synthesis of carboxamide derivatives from ethyl 5-fluoroindole-2-carboxylate. It is anticipated that the 4-carboxylate isomer would exhibit similar reactivity.

Table 3: Methods for Amide Formation from Indole Esters

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid | 1. Thionyl chloride 2. Amine | Indole-2-carboxamide | nih.gov |

| Ethyl 5-fluoroindole-2-carboxylate | Amine | 5-Fluoroindole-2-carboxamide |

Reactivity of the Indole Nucleus

Electrophilic Aromatic Substitution Patterns

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). nih.gov The position of substitution is directed by the existing substituents on the ring. In the case of this compound, the electron-withdrawing nature of the formyl and carboxylate groups at positions 6 and 4, respectively, deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. Conversely, the pyrrole (B145914) ring remains the more electron-rich and therefore more reactive site.

Generally, electrophilic substitution on the indole nucleus occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. orgsyn.org If the C3 position is blocked, substitution may occur at other positions. For this compound, electrophilic attack is expected to occur at the C3, C2, C5, or C7 positions. The presence of the deactivating groups on the benzene ring would likely favor substitution on the pyrrole ring, primarily at C3. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Substitutions and Ring Functionalization

While the indole ring itself is generally resistant to nucleophilic aromatic substitution, the presence of the formyl group on this compound offers a site for nucleophilic attack. Furthermore, modern cross-coupling reactions provide a powerful toolkit for the functionalization of the indole nucleus.

Palladium-catalyzed cross-coupling reactions, for instance, have been used for the regioselective alkylation at the C2 position of N-H indoles. These methods allow for the introduction of a wide array of functional groups onto the indole core.

N-Alkylation and N-Acylation of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound can be readily functionalized through N-alkylation and N-acylation reactions. These transformations typically require a base to deprotonate the N-H group, thereby increasing the nucleophilicity of the nitrogen.

N-Alkylation: This can be achieved by treating the indole with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). For example, successful N-alkylation of ethyl indol-2-carboxylate has been carried out using aqueous potassium hydroxide in acetone with various alkyl halides. researchgate.net

N-Acylation: The indole nitrogen can also be acylated using an acyl halide or anhydride (B1165640) in the presence of a base. This introduces an acyl group, which can serve as a protecting group or as a point for further synthetic elaboration.

Table 4: Conditions for N-Alkylation of Indole Esters

| Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|

| Allyl Bromide | aq. KOH / Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | researchgate.net |

| Benzyl Bromide | aq. KOH / Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | researchgate.net |

| Amyl Bromide | aq. KOH / Acetone | Ethyl 1-pentyl-1H-indole-2-carboxylate | researchgate.net |

Cyclization and Annulation Reactions Leading to Fused Heterocycles

The dual reactivity of this compound, possessing ortho-positioned formyl and ethyl carboxylate functionalities, provides a powerful platform for constructing fused-ring systems. These reactions, often proceeding through intramolecular or intermolecular condensation followed by cyclization, grant access to a diverse range of polycyclic indole alkaloids and related compounds with significant potential in medicinal chemistry and materials science.

The construction of a pyrimidine (B1678525) ring fused to the indole core is a common strategy in heterocyclic synthesis. For this compound, the formyl group at the C-6 position and the carboxylate at the C-4 position can serve as anchor points for building the pyrimidine ring, which would result in a pyrimido[5,4-g]indole system. A standard method involves the cyclocondensation reaction with N-C-N dinucleophiles such as amidines (e.g., benzamidine), guanidine, or urea.

The reaction mechanism typically begins with the nucleophilic attack of the amidine on the electrophilic formyl carbon, followed by dehydration to form an imine intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen of the amidine moiety onto the ester carbonyl group, followed by the elimination of ethanol to yield the final aromatic pyrimidine-fused indole. This approach has been successfully applied to various ortho-functionalized precursors to create fused pyrimidine systems. researchgate.netmdpi.com

| Reactant | Reagent | Conditions | Product | Ref. |

| This compound | Guanidine Hydrochloride | NaOEt, EtOH, Reflux | 2-Amino-8H-pyrimido[5,4-g]indol-4-ol | nih.gov |

| This compound | Benzamidine Hydrochloride | NaOEt, EtOH, Reflux | 2-Phenyl-8H-pyrimido[5,4-g]indol-4-ol | mdpi.com |

| This compound | Urea | Polyphosphoric Acid (PPA), Heat | 8H-Pyrimido[5,4-g]indole-2,4(1H,3H)-dione | researchgate.net |

The synthesis of six-membered nitrogen-containing heterocycles fused to the indole scaffold, such as pyridoindoles (carbolines) and pyridazinoindoles, can be effectively achieved from this compound.

Pyridazino-Fused Indoles: The reaction of a 1,2-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) is a classic method for forming a pyridazine (B1198779) ring. The ortho-positioning of the formyl and carboxylate groups in this compound makes it an ideal substrate for this transformation. Treatment with hydrazine hydrate (B1144303) readily leads to the formation of a stable pyridazinone ring fused to the g-face of the indole nucleus. The reaction proceeds via initial condensation of hydrazine with the formyl group to form a hydrazone, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the ester carbonyl, with subsequent elimination of ethanol to yield the cyclized product, a substituted 5H-pyridazino[4,5-g]indol-4-one. This reaction is well-documented for analogous formyl-indole-carboxylate isomers. arkat-usa.org

| Reagent | Conditions | Product | Ref. |

| Hydrazine Hydrate | Ethanol, Reflux | 8-Methyl-5H-pyridazino[4,5-g]indol-4-one | arkat-usa.org |

| Phenylhydrazine (B124118) | Acetic Acid, Reflux | 2-Phenyl-5H-pyridazino[4,5-g]indol-4-one | arkat-usa.org |

Pyrido-Fused Indoles: The construction of a pyridine (B92270) ring fused to the indole core can be accomplished through various strategies, such as the Friedländer annulation. This approach would involve the reaction of the 6-formyl group with a reagent containing an activated methylene group (e.g., a ketone, nitrile, or ester) in the presence of a base. For instance, reacting this compound with a compound like malononitrile or ethyl cyanoacetate under basic conditions would initiate a Knoevenagel condensation at the formyl group. Subsequent intramolecular cyclization involving the nitrile group and the indole C-5 position, followed by aromatization, would lead to the formation of a pyrido[3,2-g]indole system.

The synthesis of oxazino-fused indoles from this compound is less direct compared to nitrogen-based heterocycles, as most established methods for oxazino[4,3-a]indoles involve the N-1 and C-2 positions of the indole. nih.govnih.gov However, a plausible, albeit multi-step, synthetic route can be envisioned. This pathway would involve the selective reduction of the C-6 formyl group to a hydroxymethyl group using a mild reducing agent like sodium borohydride. The resulting ethyl 6-(hydroxymethyl)-1H-indole-4-carboxylate could then undergo an intramolecular cyclization. Under acidic or basic conditions, the hydroxyl group could attack the ester carbonyl, leading to lactonization and the formation of a six-membered lactone ring, resulting in a pyrano[3,2-g]indol-2(1H)-one, a fused oxygen-containing heterocycle. The formation of a true oxazine (B8389632) ring would require a more complex strategy involving the introduction of a nitrogen-containing functional group adjacent to the hydroxyl group before cyclization.

The functional groups of this compound serve as versatile handles for building more elaborate polycyclic frameworks beyond simple fused heterocycles. The formyl group is a key starting point for condensation reactions that extend the molecular structure.

One powerful strategy is the Knoevenagel condensation of the C-6 formyl group with active methylene compounds, such as γ-butyrolactams or 2,4-diaryl-4-oxobutyronitriles. nih.gov This initial reaction creates a new, highly functionalized side chain at the C-6 position. This intermediate can then undergo a cascade of intramolecular reactions. For example, a subsequent intramolecular Friedel-Crafts-type alkylation or acylation involving the newly formed chain and an activated position on the indole ring (such as C-5 or C-7) can lead to the formation of additional fused rings. Such cascade reactions, often catalyzed by acid, can generate novel and complex tetracyclic or pentacyclic indole systems in a single step from relatively simple precursors. nih.gov This methodology highlights the utility of formyl-indole carboxylates in creating architecturally complex molecules. nih.govnih.gov

Therefore, it is not possible to provide an article with "Detailed research findings" and specific "Data tables" as requested. An article constructed on general principles of spectroscopy without actual experimental data would not meet the specified requirements for detailed, compound-specific findings.

To provide a scientifically accurate response, one must rely on published, verifiable data. In the absence of such data for this compound, the generation of the requested article with the required level of specificity and data is not feasible.

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental formula of Ethyl 6-formyl-1H-indole-4-carboxylate by measuring its mass with very high accuracy. The technique differentiates the exact mass of the molecule from other potential compounds with the same nominal mass. For a molecular formula of C₁₂H₁₁NO₃, the expected (calculated) monoisotopic mass is compared against the experimentally determined value. amadischem.com Analyses are often performed using an Orbitrap mass analyzer, which can achieve resolutions as high as 60,000, ensuring a high degree of confidence in the assigned formula. rsc.org

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Calculated Exact Mass (m/z) | 217.0739 |

| Ionization Mode | ESI+ |

| Expected Ion | [M+H]⁺ |

| Expected Ion Mass (m/z) | 218.0817 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like indole (B1671886) derivatives. uvic.ca It is used to determine the molecular weight and study the fragmentation patterns of the compound. In ESI-MS analysis, this compound is expected to be detected primarily as a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 218.23, corresponding to its molecular weight of 217.22 g/mol . amadischem.com Further analysis by tandem mass spectrometry (ESI-MS/MS) can induce fragmentation by collision-induced dissociation (CID). The fragmentation pathways of indole derivatives can be complex, involving not only simple bond cleavages but also gas-phase rearrangements, which provides deep structural insights. nih.gov

Vibrational Spectroscopy (e.g., FT-Raman)

Vibrational spectroscopy, including FT-Raman and FT-IR, provides critical information about the functional groups present in the molecule. The analysis of vibrational modes for indole derivatives has been extensively studied. researchgate.netresearchgate.net For this compound, the spectrum would be characterized by specific stretching and bending vibrations of its constituent functional groups. While a specific FT-Raman spectrum for this exact compound is not detailed in the reviewed literature, the expected characteristic frequencies can be inferred from analyses of similar structures like indole-3-carboxylic acid and other indole derivatives. researchgate.netresearchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | ~3500 - 3300 |

| Aromatic C-H | Stretching | ~3100 - 3000 |

| Aldehyde C=O | Stretching | ~1700 - 1680 |

| Ester C=O | Stretching | ~1730 - 1700 |

| Aromatic C=C | Stretching | ~1600 - 1450 |

| C-O (Ester) | Stretching | ~1300 - 1100 |

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a purified sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from its molecular formula, C₁₂H₁₁NO₃. amadischem.com A close correlation between the experimental and calculated values confirms the empirical formula and the purity of the compound.

Table 3: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical (%) |

| Carbon (C) | C₁₂H₁₁NO₃ | 66.35 |

| Hydrogen (H) | C₁₂H₁₁NO₃ | 5.10 |

| Nitrogen (N) | C₁₂H₁₁NO₃ | 6.45 |

| Oxygen (O) | C₁₂H₁₁NO₃ | 22.10 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related indole esters, such as Ethyl 1H-indole-2-carboxylate, provides a clear example of the data that would be obtained. nih.gov Such an analysis would reveal the planarity of the indole ring, the conformation of the ethyl ester and formyl groups, and the packing of molecules in the crystal lattice. For instance, related structures often exhibit hydrogen-bonded dimers and herringbone packing patterns. nih.gov

Table 4: Illustrative X-ray Crystallographic Parameters (Based on Related Indole Structures)

| Parameter | Type of Information Obtained | Example Value (from Ethyl 1H-indole-2-carboxylate nih.gov) |

| Crystal System | The basic shape of the unit cell | Monoclinic |

| Space Group | The symmetry elements within the unit cell | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 5.5622, b = 18.891, c = 9.6524 |

| α, β, γ (°) | Angles of the unit cell | α = 90, β = 104.454, γ = 90 |

| Volume (ų) | Volume of the unit cell | 982.1 |

| Z | Number of molecules per unit cell | 4 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of medium-sized organic molecules like Ethyl 6-formyl-1H-indole-4-carboxylate. DFT calculations can predict a wide range of molecular properties by approximating the electron density of the system.

Geometry Optimization and Electronic Structure Analysis

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, a process known as geometry optimization. For this compound, this would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also a key output of these calculations. The planarity of the indole (B1671886) ring system is a critical feature, influencing its aromaticity and interaction with other molecules.

Table 1: Predicted Geometrical Parameters for an Optimized Indole Structure (based on related compounds) This table presents a hypothetical set of optimized geometrical parameters for this compound based on data from similar structures. Actual values would require specific DFT calculations.

| Parameter | Predicted Value (Å or °) |

| N1-C2 Bond Length | ~1.36 Å |

| C4-C9 Bond Length | ~1.41 Å |

| C5-C6 Bond Length | ~1.40 Å |

| C6-C7 Bond Length | ~1.39 Å |

| C3-C9-C8 Bond Angle | ~106.3° |

| C4-C5-H Bond Angle | ~118.3° |

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode can be animated and assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, characteristic vibrational frequencies are expected. The N-H stretching vibration of the indole ring would typically appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibrations of the formyl and ethyl carboxylate groups are strong absorbers and would be found in the range of 1650-1750 cm⁻¹. Aromatic C-H and C-C stretching vibrations would also be present. Theoretical studies on indole-3-carboxaldehyde (B46971) have shown that computed vibrational frequencies, when appropriately scaled, show good agreement with experimental FT-IR and FT-Raman spectra. aip.org Similar correlations would be expected for the title compound, allowing for a detailed assignment of its experimental spectra. aip.orgnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents predicted vibrational frequencies based on known values for similar functional groups and indole derivatives.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=O Stretch (Formyl) | 1680 - 1700 |

| C=O Stretch (Ester) | 1710 - 1730 |

| C-N Stretch | 1200 - 1350 |

| C-O Stretch (Ester) | 1000 - 1300 |

HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nature of both the formyl and carboxylate groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole. This effect is likely to result in a smaller HOMO-LUMO gap, indicating increased reactivity. DFT calculations on related nitro-substituted indoles have shown that such substitutions significantly impact the FMO energies. researchgate.net From the HOMO and LUMO energies, various chemical reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated. researchgate.net

Table 3: Conceptual DFT-Based Reactivity Descriptors This table illustrates the types of reactivity descriptors that can be derived from HOMO and LUMO energies.

| Descriptor | Formula |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | χ² / (2η) |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the formyl and carboxylate groups, indicating their role as sites for electrophilic attack. The hydrogen atom of the indole N-H group would likely exhibit a positive potential, making it a potential hydrogen bond donor. The aromatic ring system will have a complex potential distribution influenced by the substituents. Such analyses have been performed on similar molecules like 4-nitro-1H-indole-carboxaldehyde to identify reactive centers. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge delocalization, hyperconjugative interactions, and the stability arising from these electronic effects. The analysis is based on a set of localized natural bond orbitals that correspond to the familiar Lewis structure concepts of core, lone pair, and bonding orbitals.

Molecular Dynamics (MD) Simulations

While DFT calculations provide valuable information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time, often in the presence of a solvent or in a condensed phase. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, an MD simulation could be used to study its behavior in a solvent such as water or an organic solvent. This would reveal how the molecule interacts with the solvent molecules, for example, through hydrogen bonding. It would also allow for the sampling of different conformations of the flexible ethyl group of the ester. While direct MD simulation data for this specific molecule is not available in the reviewed literature, such simulations are commonly applied to indole derivatives to understand their interactions in biological systems, for example, with proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the broader class of indole derivatives has been the subject of numerous QSAR investigations to elucidate the structural requirements for various biological activities. tandfonline.comjocpr.com These studies provide a framework for understanding how the physicochemical properties of indole-based molecules, including the title compound, might influence their biological function.

QSAR models for indole derivatives have been developed for a range of activities, including antifungal, antiviral, and enzyme inhibition. tandfonline.comnih.govnih.gov These models typically utilize a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Commonly Employed Molecular Descriptors in QSAR Studies of Indole Derivatives:

| Descriptor Type | Examples | Relevance to Indole Derivatives |

| Topological Descriptors | Molecular Connectivity Indices, Wiener Index, Randić Index | Describe the atomic connectivity and branching of the indole core and its substituents. |

| Quantum Chemical Descriptors | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | Quantify the electronic properties, such as the ability to donate or accept electrons, which is crucial for the π-rich indole ring system. |

| Steric Descriptors | Molar Refractivity, van der Waals Volume | Account for the size and shape of the molecule, which influences how it fits into a biological target like an enzyme's active site. |

| Thermodynamic Descriptors | LogP (lipophilicity), Solvation Energy | Indicate the compound's partitioning behavior between aqueous and lipid environments, affecting its absorption and distribution. |

This table is generated based on information from multiple sources discussing QSAR of indole derivatives.

For instance, a study on the antifungal activity of indole derivatives against Candida albicans revealed that the activity was correlated with a combination of descriptors including Geary autocorrelation (GATS8p), GETAWAY (R7e+), and 2D-autocorrelation (G2e) with negative coefficients, and H-GETAWAY (HATS3p), 2D-autocorrelation (MATS5e), and RDF (RDF045) with positive coefficients. tandfonline.com This suggests that specific spatial arrangements of atoms and their electronic properties are critical for antifungal action. tandfonline.com

Similarly, QSAR models developed for isatin (B1672199) and indole derivatives as inhibitors of the SARS-CoV 3CLpro enzyme have highlighted the importance of specific structural features for inhibitory activity. nih.gov The predictive power of these models, often validated through internal and external validation techniques, provides confidence in their ability to forecast the activity of new, unsynthesized compounds. nih.gov

Non-Linear Optical (NLO) Properties Analysis

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. arxiv.orgresearchgate.net Organic molecules, particularly those with extended π-conjugated systems, are promising candidates for NLO materials. arxiv.org Indole and its derivatives, possessing a π-rich bicyclic structure, have been investigated for their NLO properties. arxiv.orgresearchgate.netresearchgate.net

The NLO response of a molecule is fundamentally linked to its molecular polarizability (α) and hyperpolarizability (β). A large first hyperpolarizability (β) value is a key indicator of a molecule's potential for second-order NLO applications like second-harmonic generation (SHG). arxiv.org For a molecule to exhibit significant NLO activity, it often requires a non-centrosymmetric structure and intramolecular charge transfer (ICT) from an electron-donating group (D) to an electron-accepting group (A) through a π-conjugated bridge (D-π-A). researchgate.netmdpi.com

Computational studies on similar indole derivatives, such as Indole-7-carboxyldehyde (I7C), have shown that these molecules can possess significant NLO properties. arxiv.orgresearchgate.netscispace.com In the case of I7C, computational analysis revealed a high dipole moment, as well as considerable linear polarizability and first-order hyperpolarizability values, suggesting its potential as a good NLO material. arxiv.orgresearchgate.net The investigation of I7C highlighted the importance of intramolecular charge transfer in generating the NLO response. arxiv.orgresearchgate.netscispace.com

Calculated NLO Properties of a Related Indole Derivative (Indole-7-carboxyldehyde):

| Property | Calculated Value | Unit |

| Dipole Moment (µ) | 1.88 | Debye |

| Linear Polarizability (α) | 17.36 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 3.96 x 10⁻³⁰ | esu |

This data is for Indole-7-carboxyldehyde and is provided for comparative purposes. arxiv.org

The computed values for the polarizability (α) and first hyperpolarizability (β) of I7C were found to be significantly greater than those of urea, a well-known inorganic NLO material, further confirming the potential of indole derivatives in this field. arxiv.org The presence of π-conjugation and the non-centrosymmetric nature of these indole systems are key contributors to their NLO activity. arxiv.org Therefore, it is plausible that this compound, with its donor-acceptor-like architecture, would also exhibit NLO properties, though experimental verification is necessary.

Following a comprehensive search of available scientific literature, it has been determined that there is no specific information detailing the use of This compound for the explicit applications outlined in your request. The specified synthetic routes—including the synthesis of Aplysinopsin analogues, β-Carboline Thiohydantoin analogues, Pyrrolidinoindoline and Furoindoline scaffolds, Dihydro-Pyridazino[4,5-b]indole systems, and Fused Oxazino[4,3-a]indoles—are not described in the literature as originating from this particular chemical compound.

Research in these areas of organic synthesis predominantly utilizes different isomers of formyl indole carboxylates, most notably ethyl 3-formyl-1H-indole-2-carboxylate, as the key starting material.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound”. The requested connections between this specific precursor and the listed applications are not supported by the current body of scientific research.

Applications in Advanced Organic Synthesis

Development of Specialty Chemicals and Materials

The unique electronic and structural features of Ethyl 6-formyl-1H-indole-4-carboxylate make it an attractive scaffold for the development of specialty chemicals and advanced functional materials.

The molecular structure of this compound contains the essential components of a chromophore, suggesting its potential as a precursor for dyes and pigments. The indole (B1671886) ring system acts as an electron-donating group (a π-rich system), while the formyl and ethyl carboxylate groups at positions 6 and 4, respectively, act as electron-withdrawing groups. This arrangement creates an intramolecular charge-transfer (ICT) or "push-pull" system, which is a fundamental design principle for many organic dyes.

Detailed Research Findings:

The color and photophysical properties of such dyes can be fine-tuned by extending the π-conjugated system through reactions at the formyl group. For instance, condensation of the aldehyde with active methylene (B1212753) compounds (such as malononitrile (B47326) or cyanoacetates) in a Knoevenagel condensation would extend the conjugation and enhance the ICT character, typically leading to a bathochromic shift (a shift to longer wavelengths, i.e., deeper color).

Table 3: Structural Features and Relevance to Dye Synthesis

| Structural Feature | Electronic Role | Potential Modification for Color Tuning | Resulting Dye Class (Example) |

|---|---|---|---|

| 1H-Indole Nucleus | Electron Donor (Push) | N-alkylation or N-arylation to modify donor strength. | Indole-based dyes |

| Formyl Group (-CHO) | Electron Acceptor (Pull) & Reactive Site | Condensation with active methylene compounds to extend π-conjugation. | Merocyanine or Styryl dyes |

| Carboxylate Group (-COOEt) | Electron Acceptor (Pull) | Hydrolysis to carboxylic acid and formation of amides or other esters. | Functional dyes |

While specific dyes based on this exact molecule are not widely reported, its structure is analogous to other aldehydes used in the synthesis of fluorescent coumarin and styryl dyes. researchgate.net The inherent fluorescence of the indole nucleus, combined with the ICT character, makes this scaffold promising for developing novel fluorescent probes and functional colorants.

The same "push-pull" electronic structure that makes this compound a candidate for dye synthesis also makes its derivatives promising for applications in photonics and optoelectronics. Materials with strong intramolecular charge-transfer characteristics are known to exhibit significant nonlinear optical (NLO) properties, which are crucial for technologies like optical switching and frequency conversion.

Detailed Research Findings:

Derivatives of this indole, particularly those with an extended π-system formed via the formyl group, could possess large molecular hyperpolarizabilities (a measure of NLO activity). The indole donor group and various acceptor groups, connected through a conjugated bridge, allow for efficient light-induced charge separation, a key requirement for NLO materials. Such compounds have potential applications in the fabrication of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.net

Table 4: Potential Photonic Applications of Derivatives

| Application Area | Required Property | Role of Indole Derivative | Example Modification |

|---|---|---|---|

| Nonlinear Optics (NLO) | High molecular hyperpolarizability (β) | Acts as a D-π-A chromophore. | Condensation with strong electron acceptors like dicyanovinyl groups. |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, charge transport capability | Serves as an emissive layer material or a host for dopants. | Synthesis of extended, rigid structures to prevent non-radiative decay. |

| Dye-Sensitized Solar Cells (DSSCs) | Broad absorption spectrum, efficient electron injection | Acts as the sensitizer dye that absorbs light and injects electrons into a semiconductor (e.g., TiO₂). | Conversion of the ester to a carboxylic acid for anchoring to the semiconductor surface. |

The versatility of the indole scaffold allows for systematic tuning of its photophysical properties through chemical modification, making it a valuable platform for developing next-generation organic photonic materials.

Organic molecules containing heteroatoms (such as nitrogen and oxygen), aromatic rings, and multiple bonds are often effective corrosion inhibitors for metals in acidic or neutral media. mdpi.comresearchgate.net this compound possesses all of these structural features, making it a strong candidate for investigation in materials science as a corrosion inhibitor.

Detailed Research Findings:

The mechanism of inhibition by such organic compounds typically involves their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.net The key features of this compound that contribute to this potential are:

Indole Ring: The flat, aromatic indole ring with its high π-electron density can adsorb strongly onto the metal surface through π-electron interactions.

Heteroatoms: The nitrogen atom in the indole ring and the oxygen atoms in the formyl and carboxylate groups possess lone pairs of electrons, which can coordinate with vacant d-orbitals of the metal atoms, strengthening the adsorption bond.

Table 5: Analysis of Functional Groups for Corrosion Inhibition

| Functional Group | Property | Role in Inhibition |

|---|---|---|

| Indole N-H | Acidic proton, lone pair on N | Can participate in chemical bonding with the metal surface. The N atom is a key adsorption center. |

| Aromatic System | High π-electron density | Facilitates flat adsorption on the metal surface via π-d orbital interactions. |

| Carbonyl Oxygen (Formyl & Ester) | Lone pair electrons | Act as additional coordination sites for bonding to the metal surface. |

| Ester Group (-COOEt) | Polar group | Can influence the solubility and orientation of the molecule at the metal-solution interface. |

The adsorption of the inhibitor can block both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.net The combined presence of multiple adsorption centers in this compound suggests it could exhibit high inhibition efficiency.

Exploration of Mechanistic Biological Activities and Structure Activity Relationships Sar

Antimicrobial Activity Investigations (In vitro)

While specific antimicrobial studies on Ethyl 6-formyl-1H-indole-4-carboxylate are not extensively documented, the indole (B1671886) nucleus is a well-established pharmacophore in the development of antimicrobial agents. researchgate.netnih.gov Derivatives of indole have demonstrated activity against a wide range of pathogenic microbes. researchgate.net

Research into various indole derivatives has revealed significant antibacterial potential. For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were shown to have good to very good antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values in some cases being 10–50 times more effective than ampicillin (B1664943) and streptomycin. nih.gov The proposed mechanism for these related compounds involves the inhibition of enzymes crucial for bacterial cell wall synthesis, such as E. coli MurB. nih.gov Another study on novel indole derivatives containing aminoguanidinium moieties showed significant activity against ESKAPE pathogens, with the mechanism involving disruption of bacterial membrane integrity and inhibition of dihydrofolate reductase (DHFR). nih.gov

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | En. cloacae | 0.004–0.03 mg/mL | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | E. coli (most resistant) | 0.004–0.03 mg/mL | nih.gov |

| Aminoguanidine-indole derivatives | Resistant K. pneumoniae | 4 µg/mL | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 µg/mL | nih.gov |

The antifungal potential of the indole core is also well-recognized. researchgate.net Studies on 1H-indole-4,7-dione derivatives showed potent in vitro antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net For the (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate series, excellent antifungal activity was also reported, with MIC values ranging from 0.004–0.06 mg/mL. nih.gov Docking studies for these compounds suggested that their antifungal mechanism may involve the inhibition of 14α-lanosterol demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. nih.gov

| Compound Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | T. viride (most sensitive) | 0.004–0.06 mg/mL | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | A. fumigatus (most resistant) | 0.004–0.06 mg/mL | nih.gov |

| 1H-indole-4,7-diones | Candida krusei | Potent Activity | researchgate.net |